molecular formula C23H23N3O4S B12137271 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12137271
M. Wt: 437.5 g/mol
InChI Key: IAISXFABHKZQQC-UHFFFAOYSA-N
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Description

5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the ethoxyphenyl, imidazolylpropyl, and thiophenylcarbonyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The imidazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential bioactivity can be investigated. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways, leading to the development of new treatments for diseases.

Industry

In industry, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thiophene and pyrrolone rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-methoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(furan-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, imidazole ring, and thiophene ring in a single molecule allows for a wide range of interactions and reactivities, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H23N3O4S/c1-2-30-17-7-3-6-16(14-17)20-19(21(27)18-8-4-13-31-18)22(28)23(29)26(20)11-5-10-25-12-9-24-15-25/h3-4,6-9,12-15,20,28H,2,5,10-11H2,1H3

InChI Key

IAISXFABHKZQQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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